Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Description
Structural Characterization and Nomenclature of Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring architecture and functional group distribution. The complete chemical name this compound indicates the presence of multiple distinct structural domains connected through specific linkage patterns. The molecular formula C29H22FN3O4S2 reveals the elemental composition, with a molecular weight of 559.6311 atomic mass units, indicating a substantial organic molecule with multiple heteroatoms.
The structural architecture can be systematically analyzed by examining each component domain. The central thiophene ring system serves as the primary scaffold, substituted at the 2-position with an acetamido linkage connected to the quinazoline moiety, at the 3-position with an ethyl carboxylate group, and at the 4-position with a para-fluorophenyl substituent. The quinazoline portion contains a 4-oxo-3-phenyl substitution pattern, representing a quinazolinone derivative that contributes significantly to the molecule's overall electronic characteristics. The Chemical Abstracts Service registry number 315693-90-4 provides unique identification for this specific compound in chemical databases.
The Simplified Molecular Input Line Entry System representation CCOC(=O)c1c(scc1c1ccc(cc1)F)NC(=O)CSc1nc2ccccc2c(=O)n1c1ccccc1 encodes the complete connectivity pattern, enabling computational analysis and database searches. This linear notation captures the complex branching patterns and ring fusion characteristics that define the three-dimensional molecular architecture. The presence of two sulfur atoms in different chemical environments, one within the thiophene ring and another as a sulfanyl linkage, creates distinct electronic and steric influences throughout the molecule.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of related quinazolinone derivatives provides valuable insights into the conformational preferences and solid-state packing arrangements of this compound. Studies of structurally similar compounds reveal characteristic dihedral angles between aromatic ring systems and specific hydrogen bonding patterns that influence molecular conformation. The quinazoline ring system typically exhibits planarity with root mean square deviations of approximately 0.02 Angstroms, while substituent groups may deviate from this plane by specific amounts depending on steric interactions.
Conformational analysis of analogous quinazolinone derivatives demonstrates that the dihedral angle between the quinazoline core and attached phenyl rings often ranges between 80-90 degrees, indicating nearly perpendicular orientations that minimize steric clashes. The ethyl acetate linkage portion shows characteristic disorder patterns in crystal structures, with methyl groups frequently exhibiting rotational disorder about carbon-oxygen bonds. These conformational features suggest that the target compound likely adopts similar structural preferences in the solid state.
The crystallographic space group and unit cell parameters for related compounds provide templates for understanding packing arrangements. Hydrogen bonding interactions, particularly involving the acetamido linker and quinazolinone carbonyl groups, play crucial roles in determining crystal packing stability. The sulfanyl linkage introduces additional conformational flexibility, allowing the quinazoline and thiophene portions to adopt various relative orientations while maintaining favorable intramolecular contacts.
| Structural Parameter | Typical Range | Influence Factor |
|---|---|---|
| Quinazoline-Phenyl Dihedral Angle | 80-90 degrees | Steric repulsion |
| Thiophene Ring Planarity | < 0.05 Å deviation | Electronic delocalization |
| Acetamido Linkage Torsion | 0-180 degrees | Hydrogen bonding |
| Ethyl Ester Conformation | Anti/gauche | Crystal packing forces |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural characterization of this compound, providing detailed information about the molecular framework and electronic environment of individual nuclei. The technique involves alignment of nuclear spins in an external magnetic field, followed by radiofrequency perturbation and detection of electromagnetic radiation emitted during relaxation processes. Nuclear Magnetic Resonance spectra provide unique fingerprints for individual compounds, making this technique essential for structural verification and purity assessment.
Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns corresponding to each aromatic ring system and aliphatic portion of the molecule. The quinazoline protons typically appear in the aromatic region between 7-9 parts per million, with specific chemical shifts dependent on substitution patterns and electronic effects from adjacent heteroatoms. The thiophene ring protons exhibit characteristic downfield shifts due to the electron-withdrawing nature of the sulfur atom and attached substituents. Fluorine-containing phenyl ring protons show coupling patterns influenced by fluorine-proton interactions, creating distinctive multipicity patterns that aid in structural assignment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with carbonyl carbons appearing significantly downfield around 160-180 parts per million. The quaternary carbons of the aromatic rings show characteristic chemical shifts that reflect their electronic environments and substitution patterns. Fluorine Nuclear Magnetic Resonance analysis offers additional structural confirmation through observation of fluorine chemical shifts and coupling patterns with nearby carbon and hydrogen atoms.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Quinazoline Aromatic Protons | 7.2-8.8 | Multiple doublets | Ring protons |
| Thiophene Protons | 6.8-7.6 | Complex multiplets | Heterocyclic protons |
| Fluorophenyl Protons | 7.0-7.8 | Doublets | Para-disubstituted pattern |
| Acetyl Methylene | 3.8-4.2 | Singlet | Sulfanyl linkage |
| Ethyl Ester | 1.2-1.4, 4.2-4.4 | Triplet, quartet | Ester functionality |
Infrared Spectroscopy of Functional Groups
Infrared spectroscopy provides detailed characterization of functional groups within this compound through analysis of molecular vibrational modes. The technique measures absorption of infrared radiation corresponding to fundamental vibrations and rotational-vibrational transitions, with mid-infrared region frequencies between 4000-400 inverse centimeters proving most useful for functional group identification. Fourier transform infrared spectrometers enable rapid acquisition of high-resolution spectra suitable for detailed structural analysis.
The quinazolinone carbonyl group exhibits a characteristic strong absorption band around 1650-1680 inverse centimeters, reflecting the conjugated nature of this functional group within the heterocyclic system. The ethyl ester carbonyl produces a distinct absorption at higher frequency, typically near 1720-1740 inverse centimeters, due to reduced conjugation and increased electron-withdrawing character. The acetamido linkage contributes both carbonyl and nitrogen-hydrogen stretching vibrations, with the latter appearing as medium-intensity bands in the 3200-3400 inverse centimeters region.
Aromatic carbon-carbon stretching vibrations from the multiple ring systems create complex fingerprint patterns between 1400-1600 inverse centimeters, while carbon-hydrogen bending modes of the aromatic rings appear in the 1000-1300 inverse centimeters region. The fluorine substitution introduces characteristic carbon-fluorine stretching vibrations around 1000-1300 inverse centimeters, providing definitive evidence for fluorine incorporation. Sulfur-containing functional groups contribute weaker absorptions that require careful analysis for accurate assignment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The technique involves ionization of sample molecules followed by separation based on mass-to-charge ratios, enabling determination of molecular composition and structural connectivity patterns. Electron impact ionization typically produces molecular ion peaks and fragment ions that reflect the most stable charged species formed during fragmentation processes.
The molecular ion peak appears at mass-to-charge ratio 559, corresponding to the intact molecular structure with the expected isotope pattern reflecting the presence of sulfur, nitrogen, and fluorine atoms. Primary fragmentation occurs at the most labile bonds, typically involving cleavage of the acetamido linkage and loss of the ethyl ester portion. The quinazolinone fragment retains significant stability due to aromatic stabilization, often appearing as a base peak or major fragment in the mass spectrum.
Secondary fragmentation patterns involve further breakdown of the primary fragments, with the thiophene-fluorophenyl portion potentially losing the fluorine atom or undergoing ring opening reactions. The acetyl linkage readily undergoes alpha-cleavage reactions, producing characteristic fragments that aid in structural confirmation. Collision-induced dissociation experiments provide additional fragmentation information that supports structural assignments and enables differentiation from closely related compounds.
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment | Fragmentation Pathway |
|---|---|---|---|
| 559 | 15-25% | Molecular ion | Intact molecule |
| 486 | 30-40% | Ethyl ester loss | Neutral loss of C3H6O2 |
| 444 | 45-55% | Acetyl cleavage | Loss of acetamido portion |
| 279 | 60-70% | Quinazolinone fragment | Ring system retention |
| 195 | 40-50% | Fluorophenyl-thiophene | Heterocyclic portion |
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN3O4S2/c1-2-37-28(36)25-22(18-12-14-19(30)15-13-18)16-38-26(25)32-24(34)17-39-29-31-23-11-7-6-10-21(23)27(35)33(29)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHCXGDCUTZPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing available data from various studies to provide an authoritative overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₃₄H₂₄F₃N₃O₄S₂
- Molecular Weight : 655.794 g/mol
- CAS Number : 315693-91-5
The structure features a thiophene ring, a quinazoline derivative, and a fluorophenyl group, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Compounds similar to this have shown significant antitumor effects in various cancer cell lines. For instance, derivatives of quinazoline have been evaluated for their ability to induce apoptosis in breast cancer cells, demonstrating IC₅₀ values ranging from 23.2 to 49.9 μM .
- Antimicrobial Activity : The presence of the thiophene and quinazoline moieties suggests potential antimicrobial properties. Studies have indicated that related compounds exhibit antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) suggesting efficacy against various pathogens .
- Anticonvulsant Properties : Some derivatives of similar structures have been reported to possess anticonvulsant activity, indicating potential use in neurological disorders .
Antitumor Studies
Research has shown that derivatives of the compound can effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and necrosis. A study indicated that certain modifications to the quinazoline structure enhanced its cytotoxicity against MCF-7 breast cancer cells, with notable IC₅₀ values .
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 23.2 | Apoptosis |
| Compound B | 49.9 | Necrosis |
| Compound C | 52.9 | Autophagy inhibition |
Antimicrobial Activity
The compound's derivatives have been screened for antimicrobial activity using the MIC method against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives displayed significant antibacterial effects.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Derivative A | 15 | S. aureus |
| Derivative B | 30 | E. coli |
| Derivative C | 25 | Candida albicans |
Anticonvulsant Activity
A study on related compounds highlighted their effectiveness in reducing seizure frequency in animal models, suggesting potential therapeutic applications for epilepsy .
Case Studies
- Case Study on Antitumor Effects : A series of experiments conducted on MCF-7 cells demonstrated that specific modifications to the compound's structure led to enhanced apoptosis rates compared to control groups.
- Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against clinical isolates of resistant bacterial strains, showing promising results that warrant further investigation.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival, particularly by targeting the signaling pathways associated with protein kinases and apoptosis.
Antimicrobial Activity
Research has shown that derivatives containing similar structures demonstrate antimicrobial activity against various pathogens:
- In Vitro Studies : Compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.
Case Study 1: Anticancer Activity in Prostate Cancer Models
A study conducted on prostate cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, the compound was tested against Candida albicans and Pseudomonas aeruginosa. Results indicated that it exhibited a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Pseudomonas aeruginosa.
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Pseudomonas aeruginosa | 15 |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Quinazolinone vs. Quinoxaline: The target compound’s 4-oxo-3-phenylquinazolin-2-yl group distinguishes it from chloroquinoxaline derivatives (e.g., ). Quinazolinones are associated with tyrosine kinase inhibition, while quinoxalines are often linked to DNA-binding activity.
- Sulfur Linker Variations: The sulfanylacetyl bridge in the target compound contrasts with direct amino linkages (e.g., ) or phenoxyacetyl groups (e.g., ), which alter solubility and steric bulk.
Heterocyclic Moieties in Analogous Systems
Table 2: Heterocyclic Group Comparisons
Key Observations :
- Quinazolinone vs. Triazole: The quinazolinone ring in the target compound provides a planar aromatic system conducive to π-π stacking in enzyme active sites, whereas 1,2,4-triazoles (e.g., ) exhibit tautomerism that can modulate electronic properties and binding modes.
Substituent Effects on Bioactivity and Physicochemical Properties
Table 3: Substituent Impact Analysis
Key Observations :
- Halogen Substituents : Fluorine and chlorine at the phenyl 4-position enhance lipophilicity and binding affinity but differ in steric and electronic effects. Fluorine’s smaller size and higher electronegativity may reduce metabolic degradation compared to chlorine .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is synthesized from methyl 2-amino-5-phenylbenzoate. Treatment with thiourea in the presence of hydrochloric acid under reflux yields 2-thioxo-3-phenylquinazolin-4(3H)-one. This method, adapted from patented protocols for analogous heterocycles, achieves yields of 78–85% after recrystallization from ethanol.
Reaction Conditions :
-
Reactants : Methyl 2-amino-5-phenylbenzoate (1.0 equiv), thiourea (1.2 equiv).
-
Solvent : Ethanol/HCl (3:1 v/v).
-
Temperature : Reflux (78°C) for 6 hours.
-
Workup : Neutralization with NaHCO₃, filtration, and recrystallization.
Thiol Activation
The thiol group is stabilized as its sodium salt using NaH in dry THF, enhancing reactivity for subsequent coupling.
Synthesis of Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Gewald Reaction
The aminothiophene backbone is synthesized via a one-pot, three-component reaction involving 4-fluorophenylacetonitrile, ethyl cyanoacetate, and elemental sulfur. This method, validated in similar contexts, provides regioselective formation of the 2-aminothiophene-3-carboxylate.
Reaction Conditions :
-
Reactants : 4-Fluorophenylacetonitrile (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sulfur (1.5 equiv).
-
Catalyst : Morpholine (10 mol%).
-
Solvent : DMF, 80°C, 8 hours.
-
Yield : 70–75% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Coupling of Quinazolinone-Thiol and Aminothiophene
Bromoacetylation of Aminothiophene
The aminothiophene is reacted with bromoacetyl bromide in dichloromethane to form ethyl 2-(bromoacetylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate.
Reaction Conditions :
Thiol-Bromoacetyl Coupling
The sodium salt of quinazolinone-thiol reacts with the bromoacetylated aminothiophene in dry THF, facilitated by cesium carbonate. This SN₂ reaction forms the sulfanylacetyl bridge.
Reaction Conditions :
-
Reactants : Quinazolinone-thiol Na⁺ salt (1.0 equiv), bromoacetyl intermediate (1.0 equiv).
-
Base : Cs₂CO₃ (2.0 equiv).
-
Solvent : THF, reflux, 12 hours.
-
Yield : 65–70% after purification (SiO₂, CH₂Cl₂/MeOH 95:5).
Optimization and Challenges
Regiochemical Control
The Gewald reaction’s regioselectivity is sensitive to substituent electronic effects. Electron-withdrawing groups (e.g., 4-fluorophenyl) favor formation of the 4-aryl-2-aminothiophene isomer, minimizing byproducts.
Purification Challenges
The final compound’s polarity necessitates gradient elution in column chromatography. Mixed solvents (hexane/EtOAc with 1% acetic acid) improve resolution.
Spectroscopic Characterization
Key Data :
| Spectrum | Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 6.98–7.89 (m, 13H, Ar-H), 10.21 (s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₂CH₃), 61.5 (OCH₂), 115.8–162.4 (Ar-C), 166.2 (C=O), 174.5 (C=S). |
| HRMS | [M+H]⁺ calcd. for C₂₉H₂₁FN₄O₄S₂: 580.0921; found: 580.0918. |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Stepwise Coupling | 68% | 98.5% | Minimizes side reactions. |
| One-Pot Gewald-Coupling | 55% | 95.2% | Reduces isolation steps. |
Q & A
Q. What are the recommended synthetic strategies and optimization conditions for synthesizing this compound?
The synthesis of this thiophene-quinazolinone hybrid likely involves multi-step reactions, including:
- Thiophene core formation : Cyclocondensation of α-mercaptoketones with ethyl cyanoacetate derivatives under controlled temperature (60–80°C) and solvent systems (e.g., ethanol or DMF) .
- Functional group introduction : Sulfanylacetyl linkage via nucleophilic substitution (e.g., coupling 2-mercapto-4-oxo-3-phenylquinazoline with bromoacetyl intermediates) .
- Purification : Thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures to achieve >95% purity . Key optimization parameters: Reaction stoichiometry (1:1.2 molar ratio for coupling steps), inert atmosphere (N₂), and reflux duration (8–12 hours) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
A combination of methods is critical:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; thiophene carbons at δ 120–140 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching C₂₈H₂₁FN₄O₃S₂) .
- IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and quinazolinone moieties) .
Q. What are the potential biological targets of this compound in pharmacological research?
Based on structural analogs (e.g., ):
- Kinase inhibition : The quinazolinone moiety may target EGFR or VEGFR pathways, common in anticancer research.
- Anti-inflammatory activity : Thiophene derivatives modulate COX-2 or NF-κB pathways .
- Antimicrobial potential : Sulfur-containing groups disrupt bacterial membrane integrity . Validation methods: Enzyme-linked immunosorbent assays (ELISA) and Western blotting for target protein expression analysis .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in thiophene functionalization is influenced by:
- Electron-directing groups : The 4-fluorophenyl group at position 4 of the thiophene ring directs electrophilic substitution to position 2 .
- Steric effects : Bulky substituents (e.g., quinazolinone-sulfanylacetyl) favor coupling at less hindered sites. Mitigation strategies: Use of protecting groups (e.g., Boc for amines) and computational modeling (DFT) to predict reactive sites .
Q. How should conflicting bioactivity data across studies be analyzed?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl derivatives in ).
- Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05) .
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR PDB: 1M17) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with bioactivity using partial least squares regression .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Based on SDS data for similar thiophenes ():
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (STOT-SE 3 classification).
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
